molecular formula C16H12F3NO5S2 B14800441 3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-thieno[3,2-c][1]benzothiepin-9-yl)propanamide

3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-thieno[3,2-c][1]benzothiepin-9-yl)propanamide

Cat. No.: B14800441
M. Wt: 419.4 g/mol
InChI Key: NAFSYPCVPLWHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for KW-7158 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving tricyclic structures and specific functional groups . Industrial production methods likely involve standard organic synthesis techniques, including purification and characterization steps to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

KW-7158 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

KW-7158 has several scientific research applications, including:

Comparison with Similar Compounds

KW-7158 is unique compared to other compounds used for overactive bladder treatment due to its non-cholinergic mechanism of action and its ability to specifically target peripheral sensory nerves . Similar compounds include:

These compounds share some similarities with KW-7158 in terms of their molecular targets but differ in their overall structure and specific applications.

Properties

Molecular Formula

C16H12F3NO5S2

Molecular Weight

419.4 g/mol

IUPAC Name

3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-thieno[3,2-c][1]benzothiepin-9-yl)propanamide

InChI

InChI=1S/C16H12F3NO5S2/c1-15(23,16(17,18)19)14(22)20-9-3-2-4-10-11(9)12(21)13-8(5-6-26-13)7-27(10,24)25/h2-6,23H,7H2,1H3,(H,20,22)

InChI Key

NAFSYPCVPLWHFY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C2C(=CC=C1)S(=O)(=O)CC3=C(C2=O)SC=C3)(C(F)(F)F)O

Origin of Product

United States

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